molecular formula C13H9ClO4S B6406528 2-Chloro-5-[5-(methoxycarbonyl)thiophen-3-YL]benzoic acid CAS No. 1262006-90-5

2-Chloro-5-[5-(methoxycarbonyl)thiophen-3-YL]benzoic acid

Cat. No.: B6406528
CAS No.: 1262006-90-5
M. Wt: 296.73 g/mol
InChI Key: NJLKBWLCNGMCPK-UHFFFAOYSA-N
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Description

2-Chloro-5-[5-(methoxycarbonyl)thiophen-3-YL]benzoic acid is an organic compound with the molecular formula C12H9ClO4S This compound is characterized by the presence of a chloro-substituted benzoic acid moiety linked to a thiophene ring with a methoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[5-(methoxycarbonyl)thiophen-3-YL]benzoic acid typically involves multi-step organic reactions. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

    Starting Materials: The synthesis begins with 2-chloro-5-bromobenzoic acid and 5-(methoxycarbonyl)thiophene-3-boronic acid.

    Catalyst and Conditions: Palladium catalysts, such as Pd(PPh3)4, are used in the presence of a base like potassium carbonate (K2CO3) in an organic solvent such as dimethylformamide (DMF).

    Reaction: The reaction mixture is heated to facilitate the coupling of the boronic acid with the bromobenzoic acid, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[5-(methoxycarbonyl)thiophen-3-YL]benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction reactions, leading to different derivatives.

    Esterification and Hydrolysis: The methoxycarbonyl group can participate in esterification or hydrolysis reactions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acid derivatives, while oxidation of the thiophene ring can produce sulfoxides or sulfones.

Scientific Research Applications

2-Chloro-5-[5-(methoxycarbonyl)thiophen-3-YL]benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5-[5-(methoxycarbonyl)thiophen-3-YL]benzoic acid depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(methoxycarbonyl)benzoic acid: Similar structure but lacks the thiophene ring.

    5-Chloro-2-(methoxycarbonyl)thiophene: Similar structure but lacks the benzoic acid moiety.

Uniqueness

The presence of both the chloro-substituted benzoic acid and the methoxycarbonyl-substituted thiophene ring in 2-Chloro-5-[5-(methoxycarbonyl)thiophen-3-YL]benzoic acid provides unique chemical properties and reactivity. This dual functionality makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

2-chloro-5-(5-methoxycarbonylthiophen-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO4S/c1-18-13(17)11-5-8(6-19-11)7-2-3-10(14)9(4-7)12(15)16/h2-6H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJLKBWLCNGMCPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CS1)C2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90690999
Record name 2-Chloro-5-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262006-90-5
Record name 2-Chloro-5-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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